molecular formula C9H7FN2O B11112148 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole CAS No. 145694-80-0

2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B11112148
CAS No.: 145694-80-0
M. Wt: 178.16 g/mol
InChI Key: FZCVCPONBZDTKF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluorobenzohydrazide with acetic anhydride, leading to the formation of 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with acetic acid and phosphorus oxychloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions, forming new C-C or C-N bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to modify the oxadiazole ring.

    Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed.

Major Products

The major products from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 2-(4-aminophenyl)-5-methyl-1,3,4-oxadiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to specific molecular targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-methyl-1,3,4-oxadiazole: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.

    2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

    2-(4-Methylphenyl)-5-methyl-1,3,4-oxadiazole: Substitution with a methyl group instead of fluorine, affecting its chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole imparts unique electronic properties, enhancing its reactivity and potential interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

CAS No.

145694-80-0

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H7FN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3

InChI Key

FZCVCPONBZDTKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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